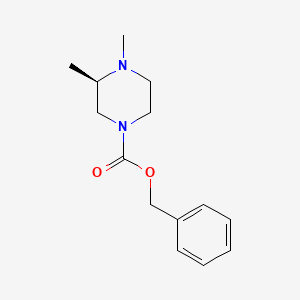
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate typically involves the reaction of benzyl chloride with 3,4-dimethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzyl Chloride with 3,4-Dimethylpiperazine:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate can be compared with other piperazine derivatives, such as:
Benzylpiperazine: Known for its stimulant properties.
3,4-Dimethylpiperazine: Used as an intermediate in organic synthesis.
N-Benzylpiperazine: Studied for its psychoactive effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
623586-01-6 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 |
IUPAC Name |
benzyl (3R)-3,4-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-16(9-8-15(12)2)14(17)18-11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3/t12-/m1/s1 |
InChI Key |
SPINZGLIWMLHIE-GFCCVEGCSA-N |
SMILES |
CC1CN(CCN1C)C(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H]1CN(CCN1C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCN1C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B1658759.png)
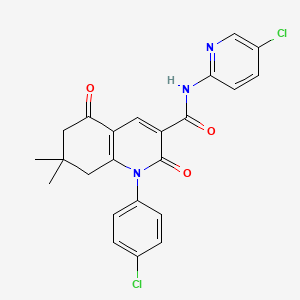

![3-(2,1,3-Benzoxadiazole-4-sulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B1658767.png)
![(5E)-1-benzyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658768.png)
![4-Methyl-2-phenylindeno[2,1-b]pyran](/img/structure/B1658770.png)
![N-[(E)-(5-Tert-butyl-2-hydroxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B1658771.png)
![2-(3-Oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1658772.png)
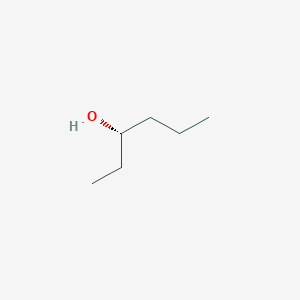
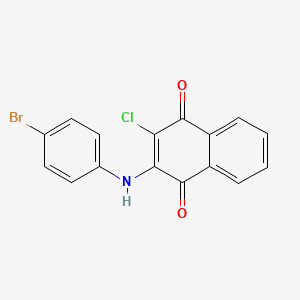
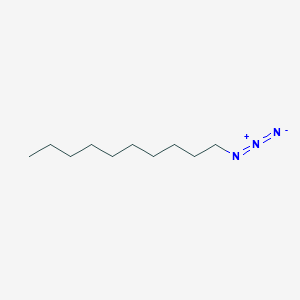
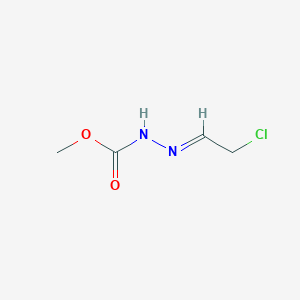
![Benzonitrile, 2-[2-[2-(8-quinolinyloxy)ethoxy]ethoxy]-](/img/structure/B1658778.png)
![2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-OL](/img/structure/B1658782.png)
